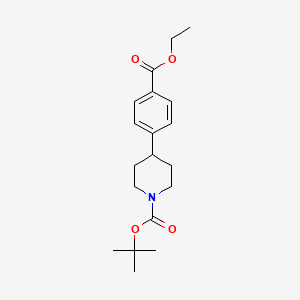

Tert-butyl 4-(4-(ethoxycarbonyl)phenyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(4-(ethoxycarbonyl)phenyl)piperidine-1-carboxylate (CAS: 206446-48-2) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-(ethoxycarbonyl)phenyl substituent at the 4-position. This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and PROTACs (PROteolysis-Targeting Chimeras) .

Properties

IUPAC Name |

tert-butyl 4-(4-ethoxycarbonylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-5-23-17(21)16-8-6-14(7-9-16)15-10-12-20(13-11-15)18(22)24-19(2,3)4/h6-9,15H,5,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYWOXALFXOMFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound is explored for its potential therapeutic properties in drug development. Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to biological or chemical transformations.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural variations and their implications:

Biological Activity

Tert-butyl 4-(4-(ethoxycarbonyl)phenyl)piperidine-1-carboxylate, with the CAS number 206446-48-2, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a tert-butyl group and an ethoxycarbonyl substituent on a phenyl ring, which may influence its pharmacological properties.

- IUPAC Name : tert-butyl 4-[4-(ethoxycarbonyl)phenyl]-1-piperidinecarboxylate

- Molecular Formula : C19H27NO4

- Molar Mass : 333.43 g/mol

- Purity : Typically >95% .

Biological Activity Overview

Research into the biological activity of this compound is still emerging. Initial studies suggest that compounds with similar structures exhibit a range of pharmacological effects, including:

- GLP-1 Receptor Agonism : Recent studies have explored the synthesis of piperidine derivatives that activate GLP-1 receptors, which are crucial for glucose metabolism and insulin secretion. The compound's structural features may facilitate this activity, making it a candidate for diabetes treatment .

- Anticancer Properties : Compounds related to piperidine structures have shown promise in inhibiting cancer cell proliferation. For instance, certain analogs have demonstrated significant efficacy against various cancer cell lines, suggesting that modifications to the piperidine framework could enhance anticancer activity .

Case Studies and Research Findings

-

GLP-1 Binding Studies :

- A study synthesized several piperidine derivatives and evaluated their ability to bind to GLP-1 receptors. The findings indicated that specific structural modifications could lead to enhanced binding affinity and activation of the receptor, positioning these compounds as potential therapeutic agents for type 2 diabetes .

- Anticancer Activity Evaluation :

Table 1: Comparison of Biological Activities of Piperidine Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | GLP-1 Agonist | TBD | |

| Analog A (similar structure) | Anticancer (HCT-15) | 12.5 | |

| Analog B (similar structure) | Anticancer (A431) | 18.0 |

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Modulation of receptor-mediated pathways, particularly those involving GLP-1.

- Interaction with cellular signaling cascades that regulate apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.